molecular formula C24H31NO4 B12105540 N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

Cat. No.: B12105540
M. Wt: 397.5 g/mol
InChI Key: VJVSRTMPQCZFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is a synthetic compound commonly used in organic chemistry. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Free Amino Acid: Hydrolysis of the ester and deprotection of the benzyloxycarbonyl group yield the free amino acid.

    Carboxylic Acid: Hydrolysis of the ester bond results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. The tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-alanine tert-Butyl Ester: Similar structure but with L-alanine instead of D-alanine.

    N-Benzyloxycarbonyl-3-phenylpropylamine: Lacks the alanine moiety and tert-butyl ester group.

Uniqueness

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is unique due to its specific stereochemistry (D-alanine) and the presence of both benzyloxycarbonyl and tert-butyl ester protecting groups. This combination provides stability and reactivity, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

benzyl 2-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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